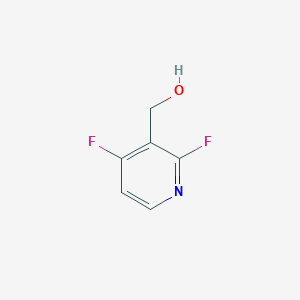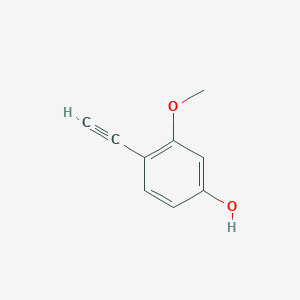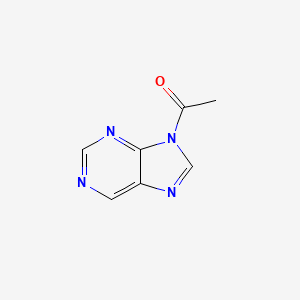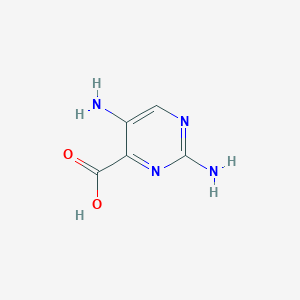
2-Aminoethylmethyldimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethylmethyldimethoxysilane is an organosilicon compound with the molecular formula C5H15NO2Si. It is a colorless to pale yellow liquid that is soluble in organic solvents but not in water. This compound is commonly used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials.
Métodos De Preparación
2-Aminoethylmethyldimethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminoethanol with methyldimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a few hours. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
2-Aminoethylmethyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the methoxy groups are hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can react with other silanol groups or with hydroxyl groups on surfaces to form siloxane bonds, leading to the formation of a cross-linked network.
Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and alkyl halides for substitution. Major products formed from these reactions include siloxane polymers and substituted amines.
Aplicaciones Científicas De Investigación
2-Aminoethylmethyldimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers in composite materials.
Biology: It is used to modify the surface of biomaterials to enhance their biocompatibility and promote cell adhesion.
Medicine: It is used in the development of drug delivery systems, where it helps to functionalize the surface of nanoparticles for targeted drug delivery.
Mecanismo De Acción
The mechanism of action of 2-Aminoethylmethyldimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic materials. The methoxy groups are hydrolyzed to form silanol groups, which can then condense with other silanol groups or with hydroxyl groups on surfaces to form siloxane bonds. The amino group can also participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .
Comparación Con Compuestos Similares
2-Aminoethylmethyldimethoxysilane is similar to other silane coupling agents, such as 3-aminopropyltriethoxysilane and 3-aminopropyltrimethoxysilane. it is unique in its ability to form stable siloxane bonds under mild conditions and its compatibility with a wide range of organic and inorganic materials. Other similar compounds include:
- 3-Aminopropyltriethoxysilane
- 3-Aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane .
Propiedades
Fórmula molecular |
C5H15NO2Si |
|---|---|
Peso molecular |
149.26 g/mol |
Nombre IUPAC |
2-[dimethoxy(methyl)silyl]ethanamine |
InChI |
InChI=1S/C5H15NO2Si/c1-7-9(3,8-2)5-4-6/h4-6H2,1-3H3 |
Clave InChI |
CZVSRHMBQDVNLW-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(CCN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B11921106.png)






![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)

![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)
![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)



